molecular formula C21H24N4O2S B5683398 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Katalognummer B5683398
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: JDSQBVAFXSBGLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound contains several functional groups including a piperazine ring, a methoxyphenyl group, and a benzothiazole group. Piperazine rings are common in pharmaceutical compounds and can modulate the pharmacokinetic properties of a drug . Methoxyphenyl groups are often used in medicinal chemistry due to their ability to form stable aromatic systems. Benzothiazoles are heterocyclic compounds that have been studied for their broad spectrum of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, methoxyphenyl group, and benzothiazole group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the piperazine ring might undergo reactions with electrophiles, and the benzothiazole group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Wissenschaftliche Forschungsanwendungen

Alpha1-Adrenergic Receptor Antagonism

This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors (α1-AR). These receptors are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . Antagonists for α1-AR can be therapeutic in treating conditions like cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Neurological Conditions Treatment

The α1-ARs are also significant targets for the treatment of various neurological conditions. The compound’s affinity for α1-ARs suggests it could be a promising candidate for the development of new drugs aimed at treating neurodegenerative and psychiatric conditions .

Molecular Dynamics Simulations

In silico docking and molecular dynamics simulations have been used to study this compound. These studies help in understanding the interaction of the compound with α1-ARs, which is crucial for the design of new therapeutics .

Pharmacokinetics Analysis

The compound has undergone absorption, distribution, metabolism, and excretion (ADME) calculations. This analysis is essential to identify promising lead compounds with acceptable pharmacokinetic profiles for advanced investigation .

Comparative Binding Assays

Binding assays have compared the compound to structurally similar arylpiperazine-based α1-AR antagonists like trazodone, naftopidil, and urapidil. This helps in determining the compound’s efficacy and potential as a therapeutic agent .

Synthesis and Structural Analysis

The compound’s synthesis and structural analysis, including high-resolution mass spectrometry (HRMS), infrared (IR), and nuclear magnetic resonance (NMR) experiments, are crucial for confirming its identity and purity, which is fundamental for any further application in research .

Drug Discovery for CNS Disorders

Given its interaction with α1-ARs, the compound is a candidate for drug discovery related to central nervous system (CNS) disorders. It could play a role in the development of treatments for conditions like Alzheimer’s disease .

Ligand Efficiency Metrics

The compound’s ligand efficiency metrics, such as binding affinity and selectivity, are evaluated to determine its potential as a drug candidate. High ligand efficiency often correlates with better drug-like properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemical compounds with appropriate safety precautions .

Zukünftige Richtungen

Future research could explore the potential uses of this compound in pharmaceutical or medicinal applications. Given the presence of functional groups common in pharmaceutical compounds, it could be a candidate for drug development .

Eigenschaften

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-15-6-7-18-19(12-15)28-21(22-18)23-20(26)14-24-8-10-25(11-9-24)16-4-3-5-17(13-16)27-2/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSQBVAFXSBGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.